8-(2-Methoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione
CAS No.: 476480-65-6
Cat. No.: VC4947618
Molecular Formula: C18H22N4O4
Molecular Weight: 358.398
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476480-65-6 |
|---|---|
| Molecular Formula | C18H22N4O4 |
| Molecular Weight | 358.398 |
| IUPAC Name | 8-(2-methoxyethoxy)-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione |
| Standard InChI | InChI=1S/C18H22N4O4/c1-20-15-14(16(23)21(2)18(20)24)22(17(19-15)26-12-11-25-3)10-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 |
| Standard InChI Key | JGCRAUHKXJYZCD-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OCCOC)CCC3=CC=CC=C3 |
Introduction
Chemical Identity
| Property | Value |
|---|---|
| IUPAC Name | 8-(2-Methoxyethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione |
| Molecular Formula | C<sub>15</sub>H<sub>20</sub>N<sub>4</sub>O<sub>4</sub> |
| Molecular Weight | 320.35 g/mol |
| CAS Number | 476480-65-6 |
| Synonyms | 8-(2-methoxyethoxy)-1,3-dimethyl-7-(2-phenylethyl)-purine-2,6-dione |
2.2. Visual Representation
The molecular structure is typically represented in both 2D and 3D conformations for computational modeling and analysis.
Synthesis
The synthesis of this compound involves:
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Base Compound: A purine skeleton serves as the base structure.
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Substituents: Introduction of the methoxyethoxy group at position 8 and a phenethyl group at position 7 through alkylation reactions.
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Reaction Conditions: These reactions are often carried out in solvents like dimethylformamide (DMF) or ethanol with catalysts such as triethylamine.
Biological Activity
This compound is structurally related to xanthine derivatives like caffeine and theobromine. Such compounds are known for their potential biological activities, including:
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CNS Stimulation: Due to structural similarity with methylxanthines.
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Adenosine Receptor Antagonism: Likely interaction with adenosine receptors due to its purine core.
Pharmacological Applications
Purine derivatives have been widely studied for their roles as:
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Central nervous system stimulants.
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Anti-inflammatory agents.
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Adenosine receptor modulators.
Research Applications
This compound may serve as a model molecule for studying:
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Drug-receptor interactions.
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Structure-activity relationships in xanthine derivatives.
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